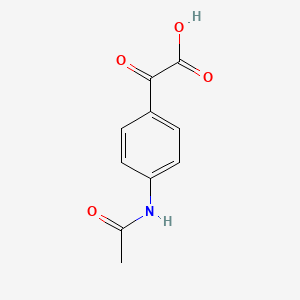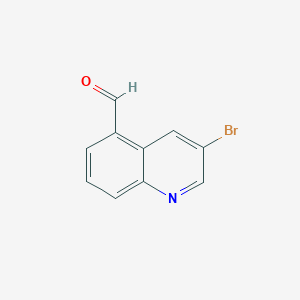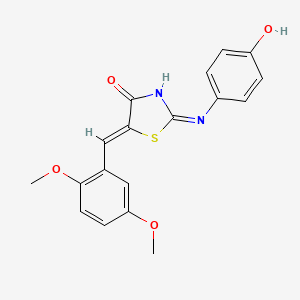
(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of thiazolidinones and has been studied extensively for its various biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one and its derivatives show promising anticancer properties. A study highlighted their selective inhibitory activity against leukemia cell lines, including HL-60, Jurkat, and K-562, suggesting their potential in cancer treatment (Subtelna et al., 2020). Another study found significant anticancer activity in human cancer cell lines like A549 and SCC-15, and investigated its impact on reactive oxygen species (ROS) production, apoptosis, and cell metabolism (Szychowski et al., 2019).
Anticonvulsant Properties
Thiazolidinone derivatives have been studied for their anticonvulsant activity. In one study, thiazole-bearing hybrids based on 2-imino-4-thiazolidinone showed excellent anticonvulsant activity in models like pentylenetetrazole-induced seizures and maximal electroshock seizure tests (Mishchenko et al., 2020). Another research demonstrated that specific derivatives were potent in anticonvulsant assays, with high protective indices and safety profiles (Gong et al., 2013).
Antibacterial and Antimicrobial Activity
These compounds have shown effectiveness against various bacteria and fungi. Studies have reported significant antibacterial activity against organisms like Staphylococcus aureus and Escherichia coli (Patel et al., 2010), and against Gram-positive and Gram-negative bacterial strains (Deep et al., 2014). Another study confirmed the antimicrobial activity of synthesized derivatives against various microorganisms (Aggarwal & Jain, 2021).
Antitubercular Evaluation
The efficacy of these compounds against Mycobacterium tuberculosis has been investigated, with some derivatives showing potent in vitro activities and non-toxic profiles (Samala et al., 2014).
Antioxidant Potential
Studies have explored the antioxidant properties of these derivatives. Some have demonstrated better antioxidant properties compared to standard compounds (Üngören et al., 2015), and others have been used in evaluating antioxidant efficiency in local base oils (Mohammed et al., 2019).
Antifibrotic Action
Some derivatives of these compounds have shown high antifibrotic activity levels, similar to that of known antifibrotic drugs, and did not scavenge superoxide radicals (Kaminskyy et al., 2016).
Eigenschaften
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-14-7-8-15(24-2)11(9-14)10-16-17(22)20-18(25-16)19-12-3-5-13(21)6-4-12/h3-10,21H,1-2H3,(H,19,20,22)/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAZANFQLSVEJM-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

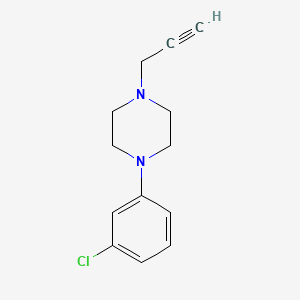

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2354359.png)
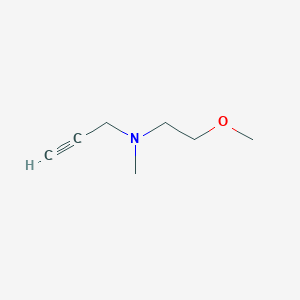

![6-Fluorospiro[3.3]heptan-2-one](/img/structure/B2354364.png)
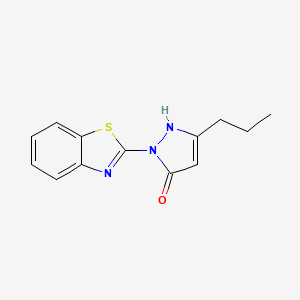
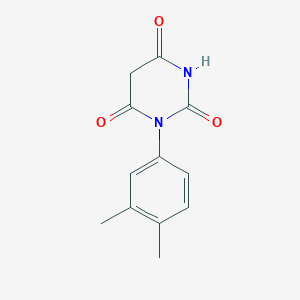
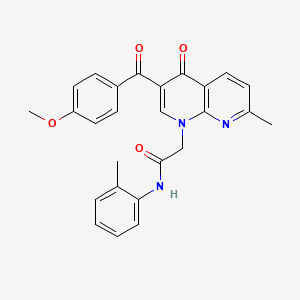
![3-(4-fluorophenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2354369.png)
![7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2354371.png)
![2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B2354372.png)
